Cas no 2308477-04-3 ((3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid)

(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid structure
2308477-04-3 structure
Product name:(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid
CAS No:2308477-04-3
MF:C25H27F3N2O5
MW:492.48749756813
CID:6284069
PubChem ID:165830308

(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid
    • EN300-1476242
    • (3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
    • 2308477-04-3
    • Inchi: 1S/C25H27F3N2O5/c1-2-3-8-15(13-21(31)32)29-23(33)22(25(26,27)28)30-24(34)35-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20,22H,2-3,8,13-14H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t15-,22?/m1/s1
    • InChI Key: LJOHUDUKQPEFLA-JGHKVMFLSA-N
    • SMILES: FC(C(C(N[C@@H](CC(=O)O)CCCC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F

Computed Properties

  • Exact Mass: 492.18720645g/mol
  • Monoisotopic Mass: 492.18720645g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 105Ų

(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1476242-0.25g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
0.25g
$2748.0 2023-06-06
Enamine
EN300-1476242-5.0g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
5g
$8660.0 2023-06-06
Enamine
EN300-1476242-50mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
50mg
$2509.0 2023-09-29
Enamine
EN300-1476242-0.05g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
0.05g
$2509.0 2023-06-06
Enamine
EN300-1476242-250mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
250mg
$2748.0 2023-09-29
Enamine
EN300-1476242-2500mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
2500mg
$5854.0 2023-09-29
Enamine
EN300-1476242-2.5g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
2.5g
$5854.0 2023-06-06
Enamine
EN300-1476242-100mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
100mg
$2628.0 2023-09-29
Enamine
EN300-1476242-5000mg
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
5000mg
$8660.0 2023-09-29
Enamine
EN300-1476242-1.0g
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanamido]heptanoic acid
2308477-04-3
1g
$2987.0 2023-06-06

Additional information on (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid

Comprehensive Analysis of (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid (CAS No. 2308477-04-3)

The compound (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid (CAS No. 2308477-04-3) is a highly specialized fluorinated amino acid derivative with significant applications in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl moiety, makes it a valuable building block for designing novel bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in drug discovery and bioconjugation strategies.

In recent years, the demand for fluorinated compounds like (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid has surged, driven by their enhanced metabolic stability and bioavailability. The Fmoc group in this molecule is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of therapeutic peptides. This aligns with current trends in personalized medicine and targeted drug delivery, where precision and efficiency are paramount.

The trifluoropropanamido segment of the molecule contributes to its lipophilicity and electron-withdrawing properties, which are critical for modulating protein-ligand interactions. These characteristics are often explored in the context of enzyme inhibitors and receptor modulators, addressing common search queries such as "how to improve drug potency" or "role of fluorination in medicinal chemistry." The compound’s heptanoic acid backbone further enhances its versatility, enabling conjugation with various biomolecules for proteomics and diagnostic applications.

From a synthetic perspective, CAS No. 2308477-04-3 exemplifies the growing importance of chiral building blocks in asymmetric synthesis. The (3R)-configuration ensures stereochemical precision, a key factor in developing enantioselective catalysts and optically active pharmaceuticals. This resonates with industry searches like "chiral compounds in drug development" or "Fmoc-protected amino acids suppliers," highlighting its commercial and academic relevance.

In conclusion, (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanamidoheptanoic acid represents a convergence of advanced chemical design and practical utility. Its applications span from peptide therapeutics to material science, making it a focal point for researchers navigating the intersection of chemistry, biology, and medicine. As the scientific community continues to explore fluorine’s role in enhancing molecular properties, compounds like this will remain at the forefront of innovation.

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